molecular formula C16H24N4O3 B5618595 N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-5-oxo-3-pyrrolidinecarboxamide

N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5618595
M. Wt: 320.39 g/mol
InChI Key: SMZLIJTYMDPHMB-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that include heterocyclic compounds, particularly those with oxadiazole rings. The oxadiazole ring is known for its presence in compounds with a variety of biological activities and its use in creating polycyclic systems through novel synthesis methods.

Synthesis Analysis

The synthesis of compounds similar to the one often involves one-pot condensation reactions. For example, a method involving the condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes can lead to the formation of novel bicyclic systems containing the oxadiazole ring. These structures are typically confirmed using IR, ^1H NMR, and liquid chromato-mass spectrometry techniques (Kharchenko, Detistov, & Orlov, 2008).

Molecular Structure Analysis

The molecular structure of compounds with the oxadiazole ring has been extensively studied, including by X-ray diffraction techniques. These studies provide detailed insights into the crystal and molecular structure, helping to understand the electron delocalization within the pyrrole ring and the formation of hydrogen bonds in the crystal structure (Anuradha et al., 2014).

Chemical Reactions and Properties

Compounds containing oxadiazole rings can undergo a variety of chemical reactions, including cyclization reactions leading to new compounds with potentially significant biological activities. For instance, reactions with hydroxylamine hydrochloride can produce new cyclization products via ring cleavage and oxadiazole-forming ring closure (Okuda et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are often determined using spectroscopic methods and X-ray crystallography. These properties are crucial for understanding the compound's stability and potential applications in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are pivotal for the compound's use in chemical syntheses and potential biological applications. Computational chemistry methods, including molecular docking studies, can provide insights into the compound's interactions at the molecular level, predicting its biological activity and interaction with biological targets (Jayarajan et al., 2019).

properties

IUPAC Name

N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-5-oxopyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c1-2-20-10-12(9-14(20)21)15(22)17-8-7-13-18-16(23-19-13)11-5-3-4-6-11/h11-12H,2-10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZLIJTYMDPHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)C(=O)NCCC2=NOC(=N2)C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-5-oxo-3-pyrrolidinecarboxamide

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